molecular formula C14H18N2O4 B1457690 7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid CAS No. 1250999-71-3

7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid

Cat. No. B1457690
M. Wt: 278.3 g/mol
InChI Key: USMOUCKEBWITHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340546B2

Procedure details

To a solution of 7-tert-butoxycarbonyl-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid (440 mg, 1.581 mmol) in NMP (6 mL) was added TEA (207.9 mg, 286.4 μL, 2.055 mmol) followed by diphenylphosphoryl azide (478.6 mg, 374.8 μL, 1.739 mmol) at rt under nitrogen. The reaction was heated to 90° C. for 2 hours. At RT, the reaction mixture was partitioned between an aqueous saturated solution of NaHCO3 and EtOAc. Combined organic extract was washed with brine, dried over MgSO4 and concentrated under reduced pressure. The residue was purified by chromatography on silica, eluting with 1-15% MeOH:DCM to yield tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate. (397 mg, 100.7%). MS (2ES+) 501.2.
Quantity
440 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
286.4 μL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:17][C:16]2[CH:15]=[N:14][CH:13]=[C:12](C(O)=O)[C:11]=2[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(P([N:35]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1>CN1C(=O)CCC1>[NH2:35][C:12]1[CH:13]=[N:14][CH:15]=[C:16]2[C:11]=1[CH2:10][CH2:9][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:17]2

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC=2C(=CN=CC2C1)C(=O)O
Name
TEA
Quantity
286.4 μL
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
374.8 μL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At RT, the reaction mixture was partitioned between an aqueous saturated solution of NaHCO3 and EtOAc
EXTRACTION
Type
EXTRACTION
Details
Combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with 1-15% MeOH

Outcomes

Product
Name
Type
product
Smiles
NC1=C2CCN(CC2=CN=C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.